2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one is a chemical compound that belongs to the class of benzo[b]furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-ethoxy-3-hydroxybenzo[b]furan in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzo[b]furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or cancer-related pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one can be compared with other similar compounds, such as:
2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one: This compound has a similar structure but with a different substituent at the 6-position, which may result in different biological activities.
2-[(2,4-Dichlorophenyl)methylene]malononitrile: This compound has a similar core structure but with different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H12Cl2O3 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H12Cl2O3/c1-2-21-12-5-6-13-15(9-12)22-16(17(13)20)7-10-3-4-11(18)8-14(10)19/h3-9H,2H2,1H3/b16-7- |
InChI Key |
NXNARPIGLWDQLG-APSNUPSMSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.